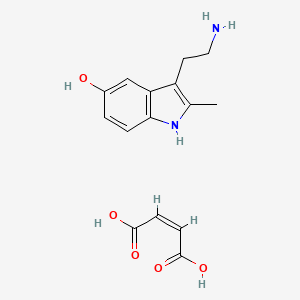

Maléate de 2-méthyl-sérotonine

Vue d'ensemble

Applications De Recherche Scientifique

2-Methyl-5-hydroxytryptamine maleate has several scientific research applications:

Mécanisme D'action

Target of Action

2-Methylserotonin maleate, also known as 2-Methyl-5-hydroxytryptamine maleate, is a selective full agonist at the 5-HT3 receptor . The 5-HT3 receptor is a type of serotonin receptor, and it plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

As a selective full agonist, 2-Methylserotonin maleate binds to the 5-HT3 receptor and fully activates it . This activation triggers a series of biochemical reactions that result in the transmission of serotonin signals.

Biochemical Pathways

The activation of the 5-HT3 receptor by 2-Methylserotonin maleate affects the serotonin signaling pathway . This pathway is involved in various physiological processes, including mood regulation, appetite control, and sleep cycle regulation. The downstream effects of this pathway activation can vary depending on the specific physiological context.

Result of Action

The activation of the 5-HT3 receptor by 2-Methylserotonin maleate can lead to various molecular and cellular effects, depending on the specific physiological context . For example, in the context of mood regulation, activation of the serotonin signaling pathway can lead to increased feelings of well-being and happiness.

Analyse Biochimique

Biochemical Properties

2-Methyl-5-hydroxytryptamine maleate plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily acts as a full agonist at the 5-HT3 receptor, which is a ligand-gated ion channel. This interaction leads to the opening of the ion channel and the subsequent influx of cations, such as sodium and calcium ions, into the cell. This process is crucial for the modulation of neurotransmission and the regulation of various physiological functions .

Cellular Effects

2-Methyl-5-hydroxytryptamine maleate influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of 5-HT3 receptors by 2-Methyl-5-hydroxytryptamine maleate can lead to the release of neurotransmitters, such as dopamine and acetylcholine, which play essential roles in mood regulation, cognition, and motor control . Additionally, this compound has been reported to exhibit anti-depressive-like effects in animal models .

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-5-hydroxytryptamine maleate involves its binding to the 5-HT3 receptor, a ligand-gated ion channel. Upon binding, the receptor undergoes a conformational change that allows the influx of cations into the cell. This influx leads to the depolarization of the cell membrane and the initiation of various intracellular signaling cascades. These cascades can result in the modulation of gene expression, enzyme activity, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-5-hydroxytryptamine maleate have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 2-Methyl-5-hydroxytryptamine maleate can maintain its activity over extended periods, but its efficacy may decrease due to degradation or desensitization of the 5-HT3 receptors . Long-term exposure to this compound has been associated with alterations in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of 2-Methyl-5-hydroxytryptamine maleate vary with different dosages in animal models. At lower doses, the compound has been shown to produce anti-depressive-like effects and enhance cognitive function . At higher doses, it may cause adverse effects, such as increased anxiety and hyperactivity . The threshold for these effects can vary depending on the species and the specific experimental conditions.

Metabolic Pathways

2-Methyl-5-hydroxytryptamine maleate is involved in several metabolic pathways, including those related to serotonin metabolism. It is metabolized by enzymes such as monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes . These metabolic processes can lead to the formation of various metabolites, which may have distinct biological activities. The compound’s involvement in these pathways can influence its overall pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of 2-Methyl-5-hydroxytryptamine maleate within cells and tissues are mediated by specific transporters and binding proteins. For example, the serotonin transporter (SERT) plays a crucial role in the uptake and distribution of this compound in serotonergic neurons . Additionally, the compound can interact with other transporters and binding proteins, which can affect its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of 2-Methyl-5-hydroxytryptamine maleate is primarily determined by its interactions with specific targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell. For instance, the activation of 5-HT3 receptors by 2-Methyl-5-hydroxytryptamine maleate can lead to its localization at the cell membrane, where it can exert its effects on ion channel activity and intracellular signaling .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du maléate de 2-méthyl-5-hydroxytryptamine implique généralement les étapes suivantes :

Matière première : La synthèse commence par la préparation du 2-méthylindole.

Hydroxylation : Le 2-méthylindole subit une hydroxylation pour introduire le groupe hydroxyle en position 5, formant le 2-méthyl-5-hydroxyindole.

Amination : Le 2-méthyl-5-hydroxyindole est ensuite soumis à une amination pour introduire le groupe aminoéthyle, conduisant à la 2-méthyl-5-hydroxytryptamine.

Formation du sel maléique : Enfin, la 2-méthyl-5-hydroxytryptamine est mise à réagir avec l'acide maléique pour former le sel maléique.

Méthodes de production industrielle

Les méthodes de production industrielle du maléate de 2-méthyl-5-hydroxytryptamine sont similaires à la synthèse en laboratoire, mais elles sont adaptées à une échelle plus importante et optimisées pour des rendements et une pureté plus élevés. Le processus implique :

Synthèse en masse : Synthèse à grande échelle du 2-méthylindole et sa subsequent hydroxylation et amination.

Purification : Les composés intermédiaires sont purifiés à l'aide de techniques telles que la recristallisation et la chromatographie.

Formation de sel : La dernière étape consiste à former le sel maléique, qui est ensuite purifié et séché pour un usage commercial.

Analyse Des Réactions Chimiques

Types de réactions

Le maléate de 2-méthyl-5-hydroxytryptamine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle en position 5 peut être oxydé pour former les quinones correspondantes.

Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau du cycle indole.

Substitution : Le groupe aminoéthyle peut participer à des réactions de substitution, conduisant à la formation de divers dérivés.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés indoliques réduits.

Substitution : Divers dérivés de la tryptamine substituée.

4. Applications de la recherche scientifique

Le maléate de 2-méthyl-5-hydroxytryptamine a plusieurs applications en recherche scientifique :

Industrie : Il est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la sérotonine.

5. Mécanisme d'action

Le maléate de 2-méthyl-5-hydroxytryptamine exerce ses effets en agissant comme un agoniste complet du récepteur 5-HT3. Ce récepteur est un canal ionique dépendant d'un ligand qui, lorsqu'il est activé, permet le passage de cations tels que le sodium et le calcium dans la cellule. Cela conduit à une dépolarisation et à l'initiation de diverses voies de signalisation intracellulaires. L'activation des récepteurs 5-HT3 par le maléate de 2-méthyl-5-hydroxytryptamine entraîne la modulation de la libération de neurotransmetteurs et de l'excitabilité neuronale, contribuant à ses effets antidépresseurs .

Comparaison Avec Des Composés Similaires

Composés similaires

5-méthoxytryptamine : Un autre dérivé de la tryptamine qui agit sur les récepteurs de la sérotonine, mais avec une sélectivité et une puissance différentes.

α-méthyl-5-hydroxytryptamine : Un composé similaire avec des modifications structurelles qui affectent sa liaison au récepteur et son activité.

Unicité

Le maléate de 2-méthyl-5-hydroxytryptamine est unique en raison de son activité agoniste sélective au niveau du récepteur 5-HT3, ce qui le distingue des autres dérivés de la tryptamine. Sa sélectivité spécifique des récepteurs et ses effets pharmacologiques qui en résultent en font un outil précieux dans la recherche en neurosciences et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.C4H4O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;5-3(6)1-2-4(7)8/h2-3,6,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEAUMZKRNJEDU-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017462 | |

| Record name | 3-(2-Aminoethyl)-2-methyl-1H-indol-5-ol maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78263-91-9 | |

| Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-2-methyl-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78263-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Aminoethyl)-2-methyl-1H-indol-5-ol maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

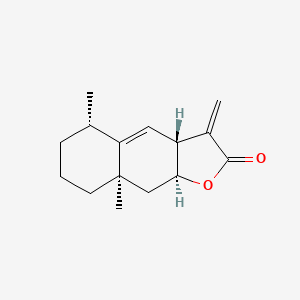

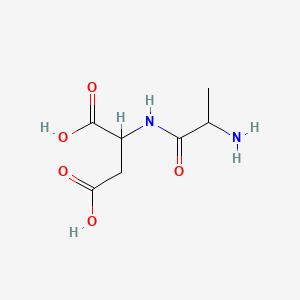

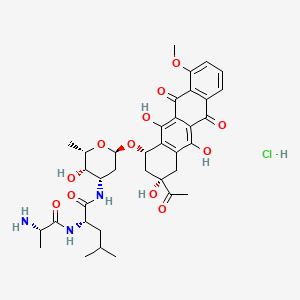

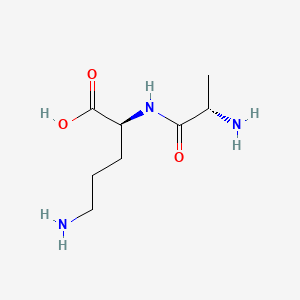

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.